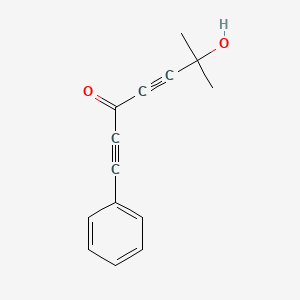
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- is an organic compound that belongs to the class of tertiary alcohols This compound is characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom, along with a phenyl group and a heptadiynone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of a phenylacetylene derivative with a suitable alkyne under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the coupling of the alkyne and phenylacetylene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Heptadiyn-3-one: Lacks the hydroxy and phenyl groups, resulting in different chemical properties.
6-Hydroxy-6-methylheptan-3-one: Similar structure but without the phenyl group.
Phenylacetylene: Contains the phenyl group but lacks the heptadiynone structure.
Uniqueness
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- is unique due to its combination of a hydroxy group, a phenyl group, and a heptadiynone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58159-03-8 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
6-hydroxy-6-methyl-1-phenylhepta-1,4-diyn-3-one |
InChI |
InChI=1S/C14H12O2/c1-14(2,16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-7,16H,1-2H3 |
Clé InChI |
UOVDRRXUMCCPRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC(=O)C#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


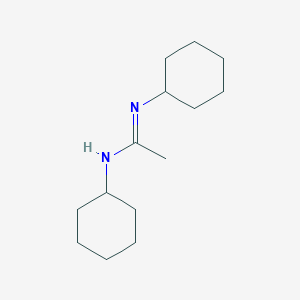
![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)


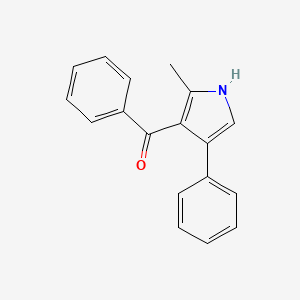
![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
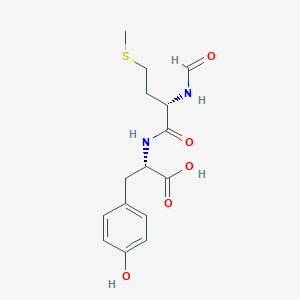
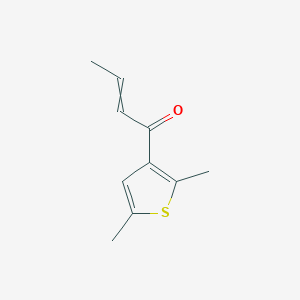
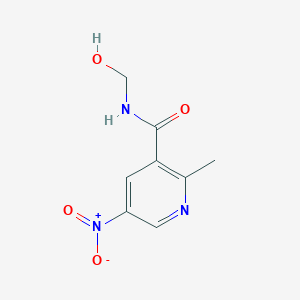
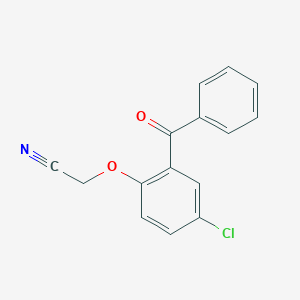
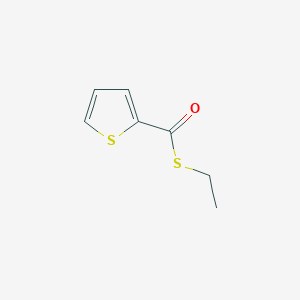
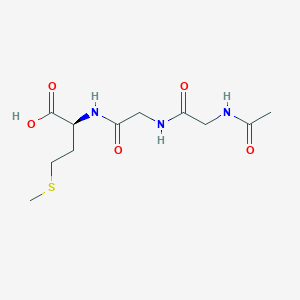
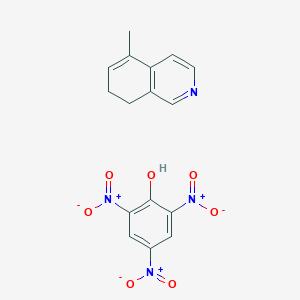
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
